molecular formula C5H7ClN4O2S B12918640 6-Chloro-5-(methanesulfonyl)pyrimidine-2,4-diamine CAS No. 78744-33-9

6-Chloro-5-(methanesulfonyl)pyrimidine-2,4-diamine

Cat. No.: B12918640
CAS No.: 78744-33-9
M. Wt: 222.65 g/mol
InChI Key: RJTOPORKJBWXQW-UHFFFAOYSA-N
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Description

6-chloro-5-(methylsulfonyl)pyrimidine-2,4-diamine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are known for their diverse pharmacological activities, including anti-inflammatory, antibacterial, antiviral, and antifungal properties . This compound, with its unique chemical structure, has garnered interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-5-(methylsulfonyl)pyrimidine-2,4-diamine typically involves the chlorination of 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride. The reaction is quenched with alcohols and dispersed using an organic solvent to obtain the desired product . The reaction conditions are carefully controlled to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and minimize waste. The use of safer quenching agents and efficient separation techniques are crucial for cost-effective production .

Chemical Reactions Analysis

Types of Reactions

6-chloro-5-(methylsulfonyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The methylsulfonyl group can undergo oxidation and reduction reactions, altering the compound’s properties.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium carbonate in polar solvents are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can modify the methylsulfonyl group .

Scientific Research Applications

6-chloro-5-(methylsulfonyl)pyrimidine-2,4-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-5-(methylsulfonyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby exerting its anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-5-(methylsulfonyl)pyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and pharmacological activities, making it valuable for specific research and industrial applications .

Biological Activity

6-Chloro-5-(methanesulfonyl)pyrimidine-2,4-diamine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is primarily investigated for its anti-inflammatory, anti-cancer, and antimicrobial properties. The following sections detail its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C7H9ClN4O2S
  • Molecular Weight : 232.69 g/mol
  • CAS Number : 139451-37-9

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of pyrimidines, including this compound, exhibit significant anti-inflammatory effects. For instance, compounds related to this structure have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory response.

CompoundIC50 (μmol)Reference
This compound0.04 ± 0.01
Celecoxib (standard)0.04 ± 0.01

The mechanism of action involves the inhibition of pro-inflammatory mediators, leading to reduced inflammation and pain.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies indicate that this compound can induce cytotoxicity against several types of cancer cells, including breast (MCF-7) and lung (A549) cancer cells.

Cell LineIC50 (μM)Reference
MCF-70.09 ± 0.0085
A5490.03 ± 0.0056

These findings suggest that the compound may interfere with cancer cell proliferation and induce apoptosis through various signaling pathways.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary results indicate effectiveness against certain bacterial strains, although further studies are needed to quantify its activity and determine the specific mechanisms involved.

Structure-Activity Relationships (SAR)

The biological activity of pyrimidine derivatives is often influenced by their structural components. Modifications at various positions on the pyrimidine ring can enhance or diminish biological efficacy. For example:

  • Substituents at Position 5 : Electron-withdrawing groups tend to enhance anti-inflammatory activity.
  • Chlorination at Position 6 : Increases potency against certain cancer cell lines.
  • Methanesulfonyl Group : Contributes to solubility and bioavailability.

Case Studies and Research Findings

  • In Vivo Studies : In a rat model of carrageenan-induced paw edema, derivatives similar to 6-Chloro-5-(methanesulfonyl)pyrimidine demonstrated significant reductions in edema compared to controls, indicating strong anti-inflammatory properties .
  • Cytotoxicity Assays : A study comparing various pyrimidine derivatives showed that those with methanesulfonyl substitutions exhibited enhanced cytotoxic effects against MCF-7 cells when assessed using the MTT assay .
  • Mechanistic Studies : Molecular docking studies suggest that this compound can effectively bind to the active sites of COX enzymes, thereby inhibiting their activity and resulting in decreased levels of inflammatory mediators .

Properties

CAS No.

78744-33-9

Molecular Formula

C5H7ClN4O2S

Molecular Weight

222.65 g/mol

IUPAC Name

6-chloro-5-methylsulfonylpyrimidine-2,4-diamine

InChI

InChI=1S/C5H7ClN4O2S/c1-13(11,12)2-3(6)9-5(8)10-4(2)7/h1H3,(H4,7,8,9,10)

InChI Key

RJTOPORKJBWXQW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(N=C(N=C1Cl)N)N

Origin of Product

United States

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